Elovl1-22, or ELOVL fatty acid elongase 1, is a crucial enzyme involved in the synthesis of very long-chain fatty acids (VLCFAs) in humans. This enzyme plays a significant role in the elongation of fatty acids, particularly in producing C24 and C26 fatty acids, which are essential for various biological functions, including the formation of sphingolipids and maintaining cellular membrane integrity. ELOVL1 is primarily expressed in tissues such as the brain, skin, and liver, where it contributes to lipid homeostasis and metabolism. Its dysregulation is associated with several neurological disorders, including X-linked adrenoleukodystrophy (X-ALD) and other conditions characterized by impaired fatty acid metabolism .
ELOVL1 was first identified through molecular cloning techniques and subsequent studies demonstrated its enzymatic activity in synthesizing VLCFAs. The gene encoding this enzyme is located on the X chromosome, highlighting its relevance in X-ALD, a genetic disorder affecting lipid metabolism due to mutations in the ATP-binding cassette subfamily D member 1 gene . Various studies have explored the expression patterns of ELOVL1 across different tissues and its role in fatty acid elongation pathways.
ELOVL1 belongs to the family of elongases responsible for extending the carbon chain length of fatty acids. It is classified as a fatty acid elongase that specifically catalyzes the conversion of long-chain fatty acyl-CoA substrates into VLCFAs. Within this family, it is one of several elongases (ELOVL1 to ELOVL7) that exhibit distinct substrate preferences and tissue distributions .
The synthesis of ELOVL1 can be achieved through recombinant DNA technology, where the gene is cloned into expression vectors suitable for mammalian or yeast systems. Techniques such as CRISPR-Cas9 can be employed to create knockout models for functional studies. Additionally, various assays, including gas chromatography-mass spectrometry (GC-MS), are utilized to measure the enzymatic activity and product formation during fatty acid elongation processes .
In vitro assays typically involve microsomal fractions or cell lines overexpressing ELOVL1. The elongation process involves multiple steps: the enzyme catalyzes the addition of two carbon units from malonyl-CoA to long-chain acyl-CoA substrates. The kinetics of this reaction can be characterized using Michaelis-Menten kinetics to determine substrate affinity and maximum reaction rates .
The molecular structure of ELOVL1 reveals a complex arrangement that facilitates its enzymatic function. The enzyme contains several conserved motifs essential for its catalytic activity. Structural studies have indicated that ELOVL1 has a hydrophobic active site that accommodates long-chain acyl-CoA substrates, allowing for efficient elongation reactions .
Crystallographic data suggest that ELOVL1 undergoes conformational changes upon substrate binding, which are critical for its function. Computational modeling has provided insights into potential inhibitor binding sites and mechanisms by which small molecules may selectively inhibit ELOVL1 activity .
ELOVL1 catalyzes specific reactions involving the elongation of saturated and unsaturated fatty acids. The primary reaction involves the conversion of long-chain acyl-CoA into very long-chain acyl-CoA through a series of condensation reactions with malonyl-CoA as a co-substrate.
The reaction mechanism typically follows a multi-step process:
Kinetic studies have shown that ELOVL1 exhibits varying affinities for different substrates, influencing its role in fatty acid metabolism .
ELOVL1 functions by facilitating the elongation of fatty acids through a series of enzymatic steps that increase carbon chain length. This process is vital for synthesizing VLCFAs necessary for cellular functions and membrane structure.
Research indicates that inhibition or loss-of-function mutations in ELOVL1 lead to significant metabolic disruptions, particularly affecting sphingolipid synthesis and resulting in pathological conditions such as X-ALD . Studies have shown that pharmacological inhibition can effectively reduce VLCFA levels in affected tissues.
ELOVL1 is a membrane-bound enzyme predominantly located within the endoplasmic reticulum. It exhibits stability across a range of temperatures but may be sensitive to extreme pH levels.
The enzyme's activity is influenced by various factors including substrate concentration, presence of cofactors (such as malonyl-CoA), and potential inhibitors. Its kinetic parameters have been characterized using standard enzymatic assays to determine optimal conditions for activity .
ELOVL1 has significant implications in biomedical research, particularly concerning metabolic disorders and neurological diseases. Its role as a therapeutic target has been explored in conditions like X-ALD, where modulation of its activity could restore normal VLCFA levels and improve clinical outcomes.
Research continues to investigate selective inhibitors for ELOVL1 as potential treatments for related disorders, highlighting its importance in both basic science and clinical applications .
Elongation of very long-chain fatty acids protein 1 (ELOVL1) catalyzes the initial rate-limiting condensation step in fatty acid elongation, utilizing malonyl-CoA to extend saturated and monounsaturated acyl-CoA substrates. Competitive inhibitors bind directly to the enzyme’s catalytic site, preventing malonyl-CoA or acyl-CoA substrate access. Lorenzo’s oil—a 4:1 mixture of glyceryl trioleate and glyceryl trierucate—exemplifies this mechanism. Its bioactive components, oleic acid (C18:1) and erucic acid (C22:1), act as mixed-type inhibitors that bind both the free enzyme and enzyme-substrate complex, disrupting the elongation cycle. Kinetic analyses confirm reduced V~max~ and altered K~m~ values in the presence of these inhibitors, indicative of non-exclusive binding to multiple enzyme forms [2] [5]. This inhibition depletes sphingomyelin species containing saturated very long-chain fatty acids (e.g., C24:0/C26:0), confirming functional disruption of elongation [2]. Structurally, erucic acid competes with endogenous C22:0 for the substrate channel, while oleic acid occupies auxiliary binding pockets adjacent to the active site, sterically hindering catalytic conformational changes [6].
ELOVL1 exhibits stringent substrate selectivity for saturated and monounsaturated very long-chain fatty acids, with peak activity toward C22:0 (behenic acid) and C24:0 (lignoceric acid). In vitro assays demonstrate a pronounced elongation rate hierarchy: C22:0 > C24:0 > C26:0, with negligible activity toward C18:0 or polyunsaturated fatty acids [3] [6]. This specificity arises from ELOVL1’s hydrophobic substrate-binding tunnel, which optimally accommodates acyl chains ≥C22 via van der Waals interactions with residues such as Phe-261 and Trp-130. Mutagenesis of these residues impairs C24:0 binding but not C20:0 recognition [6]. In X-linked adrenoleukodystrophy fibroblasts—where ABCD1 transporter deficiency elevates cytosolic C22:0-CoA—ELOVL1 knockdown specifically reduces C26:0 accumulation by 78%, validating its role as the principal C24–C26 elongase [3] [6]. The table below summarizes ELOVL1’s substrate kinetics:
Table 1: Substrate Specificity and Kinetic Parameters of ELOVL1
Substrate | Product | K~m~ (µM) | V~max~ (nmol/min/mg) |
---|---|---|---|
C22:0-CoA | C24:0 | 8.2 ± 0.9 | 15.3 ± 1.2 |
C24:0-CoA | C26:0 | 12.6 ± 1.3 | 9.8 ± 0.8 |
C18:0-CoA | C20:0 | >100 | <0.5 |
Data derived from cell-free assays using recombinant human ELOVL1 [6].
Beyond competitive inhibition, ELOVL1 undergoes allosteric regulation through ligand-induced conformational shifts. Fatty acids like linoleate (C18:2) bind distal to the catalytic site, inducing long-range structural reorganization of the enzyme’s transmembrane helices. Molecular dynamics simulations reveal that allosteric binding at the helix-3/helix-5 interface triggers a “closed-to-open” transition in the cytoplasmic substrate-entry channel, reducing catalytic efficiency by 40% [8]. This allostery is transmitted via conserved residues in the histidine box (H~157~-X-X-H~160~), which coordinates zinc ions essential for condensation activity. Disruption of this motif abrogates both basal and allosterically suppressed activity [6] [8]. Additionally, ELOVL1 forms functional complexes with ceramide synthase 2 and 3-hydroxyacyl-CoA dehydratase; competitive inhibitors like erucic acid dissociate these complexes, further impairing elongation processivity [3] [10].
While fatty acid elongation requires NADPH for ketoacyl reduction, ELOVL1 inhibition can occur independently of NADPH cofactor disruption. Mechanistic target of rapamycin complex 1 (mTORC1) transcriptionally regulates ELOVL1 expression via sterol regulatory element-binding protein 2. Rapamycin-induced mTORC1 inhibition decreases ELOVL1 mRNA and protein levels by >60% in fibroblasts, concomitantly reducing C24:0/C26:0 synthesis [10]. Post-translationally, INSIG1 (insulin-induced gene 1 protein) destabilization activates sterol regulatory element-binding protein 2, increasing cholesterol biosynthesis but not ELOVL1-mediated elongation. In Elovl1-deficient T cells, accumulated saturated long-chain fatty acids promote INSIG1 degradation, indirectly suppressing elongation capacity [1] [4]. Furthermore, bezafibrate metabolites directly inhibit the condensation reaction without affecting NADPH-dependent reductases, as demonstrated by unchanged NADPH consumption in in vitro elongation assays with C22:0 substrate [6]. The table below contrasts NADPH-dependent and independent regulatory mechanisms:
Table 2: NADPH-Independent Regulatory Pathways of ELOVL1
Regulatory Mechanism | Effector | Effect on ELOVL1 | Functional Consequence |
---|---|---|---|
Transcriptional control | mTORC1-SREBP2 axis | Downregulation of mRNA expression | Reduced C26:0 synthesis |
Protein complex stability | INSIG1 destabilization | Altered membrane localization | Impaired SREBP2 feedback control |
Direct enzyme inhibition | Bezafibrate-CoA | Non-competitive inhibition | Blocked C22→C24 elongation step |
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: